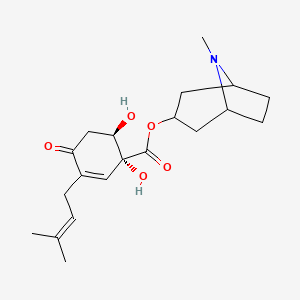
Consiculine
Descripción general
Descripción
Consiculine is a compound derived from the plant species Consiculus, which is native to South America. It is a naturally occurring alkaloid that has been studied extensively in recent years for its potential medicinal properties. Consiculine has been found to have a wide range of effects on the body, including anti-inflammatory, anti-oxidative, and anti-cancer properties. Consiculine has been studied in both in vitro and in vivo models, and has been found to have potential as a therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids—a family of compounds with diverse and intriguing biological activities . Researchers have focused on stereoselective methods to construct this fundamental structure. Notably, some approaches achieve stereochemical control directly during the transformation that generates the bicyclic scaffold, avoiding the need for an acyclic starting material. Investigating novel synthetic routes and optimizing enantioselective strategies can lead to the efficient synthesis of tropane alkaloids.
Nematicidal Properties
Consiculine derivatives have demonstrated promising nematicidal activities. For instance, 8-methyl-8-azabicyclo[3.2.1]octan-3-one-O-((3-(4-nitrophenyl)-4,5-dihydroisoxazol-5-yl)methyl)oxime exhibited excellent nematicidal effects against Meloidogyne incognita . Further exploration of related compounds and their mechanisms of action could contribute to sustainable pest control strategies.
Asymmetric Cycloadditions
Researchers have explored enantioselective synthesis routes for 8-oxabicyclo[3.2.1]octanes using 1,3-dipolar cycloadditions. These reactions involve diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone, leading to optically active compounds . Understanding the stereochemistry and developing efficient catalytic systems are critical for advancing this field.
Isoindolone Derivatives
Novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones have been synthesized from hexahydroazepinylbenzamides. These compounds were evaluated for their activity against pinewood nematodes (Bursaphelenchus xylophilus) and root-knot nematodes (Meloidogyne incognita) . Further optimization and structure-activity relationship studies could enhance their efficacy.
Cross-Field Applications
Large language models (LLMs) have revolutionized scientific research by handling text and other modalities (including molecules and proteins). While not specific to Consiculine, LLMs play a crucial role in various scientific applications, aiding in data analysis, literature mining, and hypothesis generation . Their cross-field impact is substantial, spanning diverse domains.
Propiedades
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (1R,6R)-1,6-dihydroxy-3-(3-methylbut-2-enyl)-4-oxocyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-12(2)4-5-13-11-20(25,18(23)10-17(13)22)19(24)26-16-8-14-6-7-15(9-16)21(14)3/h4,11,14-16,18,23,25H,5-10H2,1-3H3/t14?,15?,16?,18-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZLEIVXMIJPPH-JETMDNNTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(C(CC1=O)O)(C(=O)OC2CC3CCC(C2)N3C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C[C@@]([C@@H](CC1=O)O)(C(=O)OC2CC3CCC(C2)N3C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) (1R,6R)-1,6-dihydroxy-3-(3-methylbut-2-enyl)-4-oxocyclohex-2-ene-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




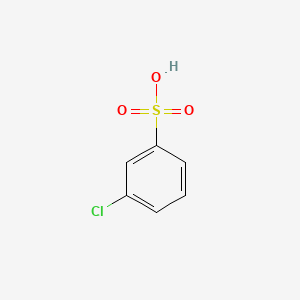
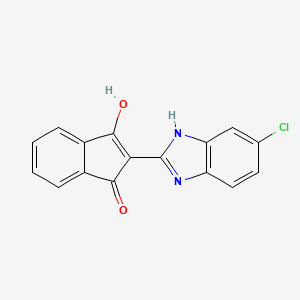


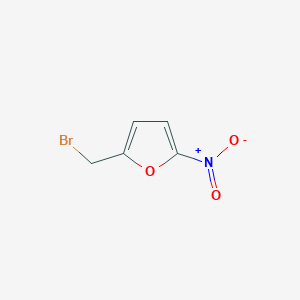
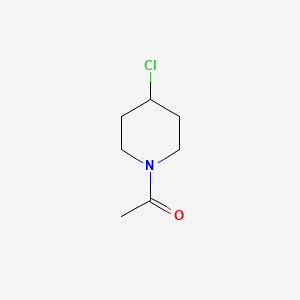

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)
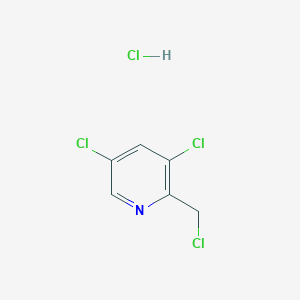
![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)


